4,4/'-Dimethoxybenzil 4,4/'-Dimethoxybenzil
Brand Name: Vulcanchem
CAS No.: 126-42-2
VCID: VC0230035
InChI:
SMILES:
Molecular Formula: C6H8Cl2O5
Molecular Weight: 0

4,4/'-Dimethoxybenzil

CAS No.: 126-42-2

Cat. No.: VC0230035

Molecular Formula: C6H8Cl2O5

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

4,4/'-Dimethoxybenzil - 126-42-2

Specification

CAS No. 126-42-2
Molecular Formula C6H8Cl2O5
Molecular Weight 0

Introduction

PropertyValue
Molecular FormulaC₁₆H₁₄O₄
Molecular Weight270.28 g/mol
CAS Number1226-42-2
Melting Point132-134°C
AppearanceYellow solid
Solubility in DMSO54 mg/mL (199.79 mM)
Solubility in Ethanol<1 mg/mL

The compound features a linear structure with two methoxy groups attached to a benzil core, which contributes to its reactivity and biological interactions . The presence of carbonyl groups plays a crucial role in its chemical behavior and application potential.

Synthesis and Preparation Methods

The synthesis of 4,4'-Dimethoxybenzil can be accomplished through several methodologies, with oxidation of the corresponding benzoin being the most common approach. Understanding these synthetic routes is essential for researchers working with this compound.

Standard Synthetic Routes

The primary method for synthesizing 4,4'-Dimethoxybenzil involves the oxidation of 4,4'-dimethoxybenzoin. This process typically employs oxidizing agents such as nitric acid or potassium permanganate under controlled conditions. The reaction is typically conducted in solvents like acetic acid or ethanol, with subsequent purification through recrystallization to obtain the pure product.

Laboratory-Scale Preparation

For laboratory-scale preparation, researchers often employ the following procedure:

  • Dissolve 4,4'-dimethoxybenzoin in an appropriate solvent

  • Add the oxidizing agent (e.g., nitric acid or potassium permanganate) dropwise while maintaining temperature control

  • Allow the reaction mixture to stir for a specified period

  • Quench the reaction and isolate the product

  • Purify through recrystallization, typically using water-ethanol mixtures

These synthetic approaches yield 4,4'-Dimethoxybenzil with sufficient purity for most research and application purposes, making it accessible for various scientific investigations.

Chemical Reactivity and Transformations

4,4'-Dimethoxybenzil exhibits diverse chemical reactivity, participating in numerous organic transformations that make it valuable in synthetic chemistry.

Key Reaction Types

The compound undergoes several important reaction types:

Oxidation Reactions: 4,4'-Dimethoxybenzil can be further oxidized to form corresponding carboxylic acids under appropriate conditions.

Reduction Reactions: Reduction of the compound yields 4,4'-dimethoxybenzoin, reversing the oxidation process used in its synthesis.

Substitution Reactions: The methoxy groups can be substituted with other functional groups under specific conditions, allowing for structural modifications.

Multicomponent Reactions: The compound serves as a key reagent in multicomponent coupling reactions, particularly in the Debus-Radziszewski synthesis of imidazole derivatives .

Role in Imidazole Synthesis

One of the most significant applications of 4,4'-Dimethoxybenzil is in the synthesis of substituted imidazoles. In a typical procedure:

  • 4,4'-Dimethoxybenzil (0.270 g, 0.001 mol), an aromatic aldehyde (0.001 mol), and ammonium acetate (0.385 g, 0.005 mol) are combined in a reaction flask

  • The reaction proceeds via the Debus-Radziszewski mechanism to form 2,4,5-triaryl imidazoles

  • Methods such as ultrasonic or microwave irradiation can enhance reaction efficiency, yielding products with reduced side reactions

This synthetic utility makes 4,4'-Dimethoxybenzil an invaluable precursor in heterocyclic chemistry, particularly for producing biologically active imidazole derivatives.

Applications in Scientific Research

4,4'-Dimethoxybenzil finds applications across multiple scientific disciplines, reflecting its versatility as a chemical building block and functional compound.

Applications in Organic Synthesis

In organic synthesis, 4,4'-Dimethoxybenzil serves as a critical starting material for producing complex organic molecules. Its diketone structure enables various transformations, including condensation reactions, heterocycle formation, and functional group modifications. The compound's reactivity pattern makes it particularly useful in developing novel synthetic methodologies and accessing structurally diverse compounds.

Use in Materials Science

The compound has been explored for its potential in materials science applications:

Mesomorphic Properties: 4,4'-Dimethoxybenzil has been reported to impart mesomorphic properties to substituted bis(dithiolene)nickel complexes derived from it, suggesting applications in liquid crystal technology .

Sensor Development: The compound has been utilized in developing Fe³⁺-selective electrochemical sensors. When converted to its bisthiosemicarbazone derivative, it can function as a neutral ionophore in polyvinyl chloride (PVC) membrane electrodes, enabling the detection of iron ions with high selectivity and sensitivity.

Biochemical Applications

The compound's role in biochemical research includes:

Enzyme Inhibition Studies: 4,4'-Dimethoxybenzil has been investigated as an inhibitor of human carboxylesterase (hCECE), with potential implications for drug metabolism and pharmacokinetics.

Structural Biology: The compound serves as a model system for studying π-π interactions and hydrogen bonding in biological systems, providing insights into molecular recognition processes.

These diverse applications highlight the compound's importance across multiple scientific domains, from fundamental organic chemistry to advanced materials science and biochemical research.

Biological Activity and Pharmacological Properties

4,4'-Dimethoxybenzil exhibits several biological activities that make it relevant to pharmaceutical and medicinal chemistry research.

Enzyme Inhibition Profile

One of the most significant biological activities of 4,4'-Dimethoxybenzil is its ability to inhibit human intestinal carboxyl esterase (hiCE). This enzyme plays a crucial role in the metabolism of drugs and xenobiotics, making the compound potentially valuable in pharmacological studies aimed at modulating drug metabolism.

Antioxidant Properties

Research indicates that 4,4'-Dimethoxybenzil possesses antioxidant properties, demonstrating the ability to scavenge free radicals and reduce oxidative stress in vitro. This activity suggests potential applications in preventing oxidative damage associated with various pathological conditions.

Comparative Analysis with Related Compounds

Comparing 4,4'-Dimethoxybenzil with structurally similar compounds provides insights into structure-activity relationships and helps contextualize its properties and applications.

Structural Comparisons

4,4'-Dimethoxybenzil has been compared spectroscopically with halogenated benzil derivatives, including 4,4'-difluorobenzil (DFB), 4,4'-dichlorobenzil (DCB), and 4,4'-dibromobenzil (DBB). Key findings reveal that the methoxy groups in 4,4'-Dimethoxybenzil reduce carbonyl stretching frequencies due to resonance donation, whereas halogen substituents increase frequencies via inductive withdrawal.

Structure-Activity Relationships

The methoxy groups in 4,4'-Dimethoxybenzil play a critical role in its biological activity, particularly in enzyme inhibition:

CompoundSubstituenthCECE Inhibition (Ki)
4,4'-Dimethoxybenzil-OCH₃70 nM
4-Chlorobenzil-Cl>269 μM
Benzil (unsubstituted)-HInactive

This comparison highlights how the methoxy substituents enhance binding affinity through hydrophobic interactions and reduced steric hindrance compared to bulkier substituents or unsubstituted variants.

Crystallographic Behavior

4,4'-Dimethoxybenzil forms a monoclinic crystal lattice with C2/c symmetry, stabilized by weak C-H···O hydrogen bonds and π-π interactions between methoxyphenyl rings. In contrast, unsubstituted benzil adopts a triclinic structure with closer carbonyl packing due to the absence of methoxy groups. The melting point of 4,4'-Dimethoxybenzil (131–134°C) is lower than halogenated derivatives (e.g., DCB: 158–160°C), reflecting reduced intermolecular forces.

These comparative analyses provide valuable insights into how structural modifications affect the physical, chemical, and biological properties of benzil derivatives, guiding rational design for specific applications.

Recent Research and Future Prospects

Research on 4,4'-Dimethoxybenzil continues to evolve, with emerging applications and novel synthetic methodologies expanding its utility across multiple scientific domains.

Current Research Trends

Recent research has focused on exploring new applications of 4,4'-Dimethoxybenzil, particularly in:

Dendrimer Synthesis: The compound has been utilized in the synthesis of polyamidoamine (PAMAM) dendrimers, which have applications in drug delivery, catalysis, and materials science .

Advanced Materials: Research into liquid crystal technologies and electronic materials has incorporated 4,4'-Dimethoxybenzil as a key structural component.

Catalysis: The compound and its derivatives have been investigated for their potential in asymmetric organometallic catalysis, particularly in hydrogen transfer reactions.

Emerging Applications

Several emerging applications highlight the continued relevance of 4,4'-Dimethoxybenzil:

Sensor Technology: Development of selective ion sensors using 4,4'-Dimethoxybenzil derivatives for environmental monitoring and analytical applications.

Medicinal Chemistry: Exploration of novel therapeutic applications based on the compound's enzyme inhibition properties and antioxidant activity.

Green Chemistry: Investigation of more sustainable and environmentally friendly methods for synthesizing and utilizing 4,4'-Dimethoxybenzil in various applications.

Future Research Directions

Future research on 4,4'-Dimethoxybenzil may explore:

  • Development of more efficient synthetic routes with reduced environmental impact

  • Further investigation of its biological activities and potential therapeutic applications

  • Expansion of its role in materials science, particularly in emerging technologies

  • Structure modification to enhance specific properties for targeted applications

These research directions promise to further enhance the utility and application scope of 4,4'-Dimethoxybenzil across scientific disciplines.

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